Structural Elucidation and Analytical Profiling of 3-Chloro-2,4-dimethoxyaniline
Structural Elucidation and Analytical Profiling of 3-Chloro-2,4-dimethoxyaniline
A Comprehensive Technical Guide for Pharmaceutical Development and Quality Control
Executive Summary
3-Chloro-2,4-dimethoxyaniline (CAS: 93886-10-3) is a highly specialized, poly-substituted aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of acetamide-containing thiourea inhibitors targeting human herpes viruses (HSV, VZV, and HCMV)[1]. The unique electronic push-pull system created by the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, counterbalanced by the electron-withdrawing, sterically demanding chlorine (-Cl) atom, necessitates rigorous analytical workflows for structural verification. This guide establishes authoritative, self-validating protocols for the chemical structure analysis of this critical intermediate.
Physicochemical Profiling & Structural Logic
Understanding the intrinsic properties of 3-chloro-2,4-dimethoxyaniline is foundational for designing effective extraction, purification, and analytical strategies[2]. The tetrasubstituted benzene ring presents significant steric hindrance, which directly influences its spectroscopic behavior and reactivity.
Table 1: Core Physicochemical Properties
| Property | Value | Analytical Significance |
| CAS Number | 93886-10-3 | Primary identifier for inventory and regulatory compliance[3]. |
| Molecular Formula | C₈H₁₀ClNO₂ | Determines the exact mass and isotopic distribution patterns[4]. |
| Monoisotopic Mass | 187.0400 Da | Target exact mass for High-Resolution Mass Spectrometry (HRMS)[4]. |
| SMILES | COC1=CC=C(N)C(OC)=C1Cl | Defines 2D connectivity for predictive NMR and in silico modeling[2]. |
| LogP (Predicted) | ~1.8 | Indicates moderate lipophilicity, guiding reverse-phase HPLC method development[4]. |
Advanced Spectroscopic Characterization
To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. Each technique provides orthogonal data that, when integrated, eliminates structural ambiguity.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Causality in Solvent Selection: DMSO-d₆ is the preferred solvent over CDCl₃. The strong hydrogen-bonding capability of DMSO-d₆ slows down the chemical exchange rate of the -NH₂ protons. This allows the primary amine protons to be observed as a distinct, broad singlet (typically around 4.5–5.0 ppm) rather than being lost to solvent exchange or severe line broadening.
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Structural Signatures:
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¹H NMR: The aromatic region will exhibit an AB spin system (two mutually coupled protons, H-5 and H-6) with an ortho coupling constant (J ≈ 8.5 Hz). The methoxy protons will appear as two distinct intense singlets (~3.7–3.9 ppm), differentiated by their proximity to the shielding/deshielding zones of the chlorine atom.
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¹³C NMR: The carbon bearing the chlorine (C-3) will exhibit a characteristic downfield shift and reduced intensity due to the lack of a directly attached proton (quaternary carbon) and the quadrupolar relaxation effect of the chlorine nucleus.
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3.2. High-Resolution Mass Spectrometry (LC-HRMS)
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Causality in Ionization Mode: Electrospray Ionization in positive mode (ESI+) is mandated. The basicity of the aniline nitrogen readily accepts a proton from an acidic mobile phase, yielding a robust [M+H]⁺ precursor ion at m/z 188.0478.
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Isotopic Signature (Self-Validation): The natural abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) produces a distinct M / M+2 isotopic cluster at m/z 188.04 and 190.04. Observing this exact 3:1 ratio serves as an internal validation for the presence of the halogen atom.
3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Causality in Sampling: Attenuated Total Reflectance (ATR) FT-IR is utilized to avoid the moisture absorption inherent in traditional KBr pellet preparation, which can mask the critical N-H stretching region.
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Key Vibrational Modes:
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3450 & 3350 cm⁻¹: Primary amine asymmetric and symmetric N-H stretching.
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1250 & 1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl alkyl ethers.
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750 - 700 cm⁻¹: C-Cl stretching, confirming halogenation.
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Experimental Protocols (Self-Validating Workflows)
Protocol 1: Quantitative NMR (qNMR) for Absolute Purity Assessment
Why qNMR? Unlike HPLC-UV, qNMR is a primary ratio method that does not require a reference standard of the analyte itself, relying instead on a highly pure internal standard (IS).
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Standard Selection: Select TraceCERT® Maleic Acid (purity ≥99.9%) as the internal standard. Its singlet at ~6.3 ppm does not overlap with the analyte's aromatic (6.5–7.5 ppm) or aliphatic (~3.8 ppm) signals.
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Sample Preparation: Accurately weigh ~20.0 mg of 3-chloro-2,4-dimethoxyaniline and ~10.0 mg of Maleic Acid into a vial using a microbalance (d = 0.001 mg).
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Dissolution: Add 600 µL of DMSO-d₆ (100% isotopic purity, containing 0.03% v/v TMS). Vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.
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Acquisition Parameters (The Self-Validation Step): Set the relaxation delay (D1) to 30 seconds. Causality: This delay strictly exceeds 5 × T₁ of the slowest relaxing proton in the system, ensuring complete recovery of longitudinal magnetization and preventing integration errors.
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Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS singlet and the analyte's methoxy singlets. Calculate mass fraction purity using the standard qNMR molar ratio equation.
Protocol 2: LC-MS/MS Fragmentation Analysis
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Mobile Phase: Solvent A: MS-grade Water + 0.1% Formic Acid; Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min.
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MS/MS Validation: Isolate the [M+H]⁺ precursor at m/z 188.04. Apply Collision-Induced Dissociation (CID) at a normalized collision energy of 20 eV.
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Diagnostic Fragments: Monitor for the loss of a methyl radical (-15 Da) to yield m/z 173.02. Causality: This is a highly characteristic fragmentation pathway for ortho-methoxy anilines, driven by the formation of a stable quinoid resonance structure post-cleavage.
Visualizations of Analytical Logic
Orthogonal analytical workflow for the structural verification of 3-chloro-2,4-dimethoxyaniline.
Primary ESI+ MS/MS fragmentation pathways for 3-chloro-2,4-dimethoxyaniline.
Conclusion
The analytical profiling of 3-chloro-2,4-dimethoxyaniline demands a rigorous, multi-disciplinary approach. By coupling the absolute quantitative power of qNMR with the high-sensitivity structural elucidation of LC-HRMS and FT-IR, researchers can establish a self-validating data matrix. This ensures the integrity of the chemical building block before it is committed to complex, multi-step pharmaceutical syntheses, ultimately safeguarding the efficacy and safety of downstream therapeutic agents.
Sources
- 1. US6335350B1 - Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses - Google Patents [patents.google.com]
- 2. 93886-10-3|3-Chloro-2,4-dimethoxyaniline|BLD Pharm [bldpharm.com]
- 3. 3-chloro-2,4-dimethoxyaniline | 93886-10-3 [sigmaaldrich.cn]
- 4. PubChemLite - 3-chloro-2,4-dimethoxyaniline (C8H10ClNO2) [pubchemlite.lcsb.uni.lu]
